molecular formula C23H22F2N4O4S B2435276 2-((1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 1226447-15-9

2-((1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B2435276
CAS No.: 1226447-15-9
M. Wt: 488.51
InChI Key: DIYWXOCBNQXHGB-UHFFFAOYSA-N
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Description

2-((1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H22F2N4O4S and its molecular weight is 488.51. The purity is usually 95%.
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Mechanism of Action

Biological Activity

The compound 2-((1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone , also referred to as a novel imidazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H20F2N4O4SC_{22}H_{20}F_{2}N_{4}O_{4}S, with a molecular weight of 474.48 g/mol. The structure features an imidazole ring, a piperidine moiety, and a difluoromethoxy-substituted phenyl group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : Similar imidazole derivatives have been shown to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a critical role in immune regulation and tumor progression .
  • Receptor Modulation : The compound may influence signaling pathways by modulating receptor activity, potentially impacting cell proliferation and apoptosis.

Biological Activity and Therapeutic Applications

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Anticancer Activity : Studies have demonstrated that imidazole derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways .
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation by inhibiting the production of pro-inflammatory cytokines.
  • Antimicrobial Properties : Certain imidazole compounds possess antimicrobial activity against various pathogens, making them candidates for further development .

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

  • Study on IDO Inhibition : A systematic study on imidazole derivatives highlighted their potential as IDO inhibitors, with some analogs demonstrating up to ten-fold increased potency compared to standard inhibitors .
CompoundIC50 (µM)Target
Compound A0.5IDO
Compound B0.8IDO
Compound C0.05IDO
  • Antitumor Activity : A recent investigation reported that an imidazole derivative significantly inhibited tumor growth in xenograft models by inducing apoptosis via the mitochondrial pathway .

Properties

IUPAC Name

2-[1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F2N4O4S/c24-22(25)33-19-9-7-17(8-10-19)28-20(16-5-4-6-18(13-16)29(31)32)14-26-23(28)34-15-21(30)27-11-2-1-3-12-27/h4-10,13-14,22H,1-3,11-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYWXOCBNQXHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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